molecular formula C11H14ClNO2 B13237155 Methyl 3-amino-4-(4-chlorophenyl)butanoate

Methyl 3-amino-4-(4-chlorophenyl)butanoate

Cat. No.: B13237155
M. Wt: 227.69 g/mol
InChI Key: AGUHKFHVEXUODR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-chlorophenyl)butanoate is a methyl ester derivative of 3-amino-4-(4-chlorophenyl)butanoic acid (). The compound features a butanoate backbone with an amino group at the 3-position and a 4-chlorophenyl substituent at the 4-position.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-amino-4-(4-chlorophenyl)butanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3

InChI Key

AGUHKFHVEXUODR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Example: Preparation of Methyl (+)RS-3-amino-4-(4-chlorophenyl)butanoate

Step Reagents & Conditions Yield (%) Notes
1 Condensation of 4-chlorobenzaldehyde (666 g), malonic acid (530 g), ammonium acetate (590 g) in ethanol (1500 mL), reflux for 8 h 85 Produces 3-amino-4-(4-chlorophenyl)butanoic acid as a crystalline solid
2 Esterification: Reaction of amino acid with methanol (3000 mL) and thionyl chloride (304 g), reflux 8 h 91 Yields this compound after extraction and purification
3 Purification by aqueous extraction, basification with potassium carbonate, and organic solvent extraction - Final product isolated as a pure methyl ester compound

Stereochemical Considerations and Diastereoisomeric Forms

  • The compound can exist as racemic mixtures or be resolved into enantiomerically enriched forms.
  • Diastereoisomeric mixtures of this compound derivatives with valine residues have been synthesized with enantiomeric excesses up to 90% using chiral resolution methods such as fractional crystallization with optically active acids (e.g., tartaric acid).
  • The absolute configuration of the chiral centers significantly affects biological activity, especially fungicidal efficacy.

Analytical and Characterization Data

Technique Observations / Data
GC-MS Molecular ion peak at m/z 213 (M+), fragment ions at 198, 153, 140, 113, 77
Elemental Analysis C: ~54.0%, H: ~5.1%, N: ~7.1%, Cl: ~17.8% (consistent with theoretical values for amino acid)
Optical Rotation Specific rotations reported for diastereoisomers, e.g., -12.5°, -24.4° indicating stereochemical purity
NMR (Literature) Typical chemical shifts consistent with amino, ester, and aromatic protons (not detailed here)

Summary Table of Key Preparation Methods

Method Key Steps Conditions Yield (%) Notes
Malonic Acid Condensation + Esterification Knoevenagel condensation, ammonium acetate, reflux; esterification with MeOH + acid catalyst Reflux 8h; esterification reflux 8h 85-91 (acid), 90+ (ester) Classical, straightforward, produces racemic mixture
Carbamate Protection + Peptide Coupling Protection of amino group, coupling with alkyl chloroformates, use of organic bases Low temp (-40 to 25°C), organic solvents 68-96 (depending on step) Enables stereochemical control, preparation of optically active derivatives
Chiral Resolution via Fractional Crystallization Use of optically active acids (e.g., tartaric acid) Low temp crystallization (-10°C) ~60 (resolution step) Produces enantiomerically enriched compounds critical for biological activity studies

Research Findings and Applications

  • This compound and its derivatives are intermediates in the synthesis of fungicidal dipeptides with high activity against phytopathogens such as Plasmopara viticola (grapevine downy mildew).
  • The compound exhibits potential for pharmaceutical research due to its amino and chlorophenyl functionalities enabling interactions with enzymes and receptors.
  • Stereochemistry plays a crucial role in biological efficacy; compounds with the aromatic β-amino acid residue in the R configuration show higher fungicidal activity.
  • The compound serves as a building block for more complex molecules with enhanced biological and agronomic properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-amino-4-(4-chlorophenyl)butanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-chlorophenyl)butanoic acid.

    Reduction: Formation of 3-amino-4-(4-chlorophenyl)butanol.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

Methyl 3-amino-4-(4-chlorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl 4-(4-chlorophenyl)butanoate (JRD1119)
  • Structure: Lacks the 3-amino group present in the target compound.
Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride
  • Structure : Replaces the 4-chloro substituent with a nitro group.
  • Impact : The nitro group is strongly electron-withdrawing, further polarizing the aromatic ring compared to chlorine. This alters solubility (e.g., increased polarity) and reactivity in electrophilic substitution reactions .
Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride
  • Structure : Substitutes chlorine with a methoxy group.
  • Impact: The methoxy group is electron-donating, creating a contrasting electronic environment.

Positional Isomerism of Functional Groups

Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS 56523-55-8)
  • Structure: Amino group at the 4-position instead of the 3-position.
  • Impact: Alters stereoelectronic properties and hydrogen-bonding geometry. For example, the 4-amino configuration may favor different enzyme-binding interactions in biological systems compared to the 3-amino isomer .
Methyl 3-(4-aminophenyl)propanoate hydrochloride (CAS 91012-19-0)
  • Structure: Propanoate backbone (C3) instead of butanoate (C4).

Core Functional Group Modifications

3-Amino-4-(4-chlorophenyl)butanoic Acid
  • Structure : Carboxylic acid instead of methyl ester.
  • Impact : The free carboxylic acid enhances water solubility and ionic character, making it more suitable for salt formation or coordination chemistry. However, the ester form (target compound) offers better lipid membrane permeability in drug delivery .

Commercial Availability

  • Structural Analogs: Compounds like Methyl 4-(4-chlorophenyl)butanoate (JRD1119) and Methyl 4-(4-bromophenyl)butanoate (JRD1118) are commercially available through suppliers like AldrichCPR, indicating established synthetic routes .
  • Target Compound: Limited commercial availability is inferred from the evidence, suggesting it may require custom synthesis.

Biological Activity

Methyl 3-amino-4-(4-chlorophenyl)butanoate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a chlorinated phenyl ring, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for diverse interactions with biological macromolecules, making it a compound of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the chlorophenyl moiety may participate in π-π interactions. These interactions can modulate enzyme activity or receptor function, leading to various physiological effects .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may have implications in therapeutic applications.
  • Anti-cancer Properties : A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative effects against colon cancer cell lines (HCT-116). Some derivatives showed significant inhibitory activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
  • Potential Analgesic Effects : Investigations into the compound's analgesic properties suggest it may have applications in pain management.

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A study synthesized 24 derivatives based on this compound, focusing on their ability to inhibit cancer cell proliferation. The most effective compounds had IC50 values as low as 0.12 mg/mL against HCT-116 cells, indicating strong potential for development as anti-cancer agents .
  • Mechanistic Insights :
    • Molecular docking studies were conducted to understand the binding interactions between these compounds and their biological targets. This approach revealed specific binding affinities that correlate with their observed biological activities .
  • Comparative Analysis :
    • When compared with similar compounds, this compound displayed unique biological profiles due to its specific functional groups. For instance, derivatives lacking the amino group exhibited different chemical properties and reduced biological activity .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
Enzyme InhibitionInteraction with specific enzymesPotential for therapeutic applications
Anti-cancer PropertiesInhibition of cancer cell proliferationIC50 values from 0.12 mg/mL to 0.81 mg/mL
Analgesic EffectsPossible pain relief propertiesUnder investigation

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